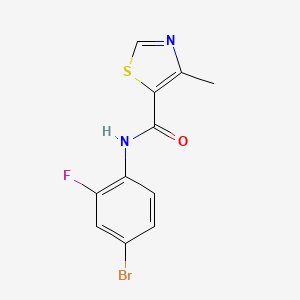

n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a chemical compound with a unique structure that combines a brominated and fluorinated phenyl ring with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Bromination and Fluorination: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.

Amidation: The final step involves the coupling of the brominated and fluorinated phenyl ring with the thiazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Bromo-2-fluorophenyl)-2-methylsulfanylacetamide

- N-(4-Bromo-2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide

- 4-Bromo-2-fluorobiphenyl

Uniqueness

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a thiazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxamide functional group, and halogenated aromatic substituents, specifically bromine and fluorine. Its molecular formula is C₁₃H₉BrF N₂OS, with a molecular weight of approximately 315.16 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Pharmacological Activities

Research indicates that compounds containing thiazole structures often exhibit a wide range of biological activities, including:

- Antitumor Activity : Thiazole derivatives have shown promising anticancer properties. For instance, studies have indicated that this compound demonstrates significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7) cells. The IC₅₀ values for these activities were determined through MTT assays, revealing effective concentrations for inducing cell death.

- Neuroprotective Effects : Thiazole derivatives have been reported to possess neuroprotective properties. In vitro studies using neuroblastoma cell lines demonstrated that certain thiazole compounds could inhibit excitotoxicity induced by NMDA receptor activation. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Preliminary results indicate that it exhibits significant antibacterial activity, which could be beneficial in developing new antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Interaction studies have shown that the compound can bind to specific enzymes and receptors, altering their activity. This is crucial for understanding its pharmacological profile.

- Cellular Pathway Modulation : The compound may influence various signaling pathways within cells, contributing to its neuroprotective and anticancer effects. For example, it has been shown to modulate the AP-1 signaling pathway in neuroblastoma cells.

- Structure-Activity Relationship (SAR) : SAR analyses indicate that the presence of halogen substituents enhances the biological activity of thiazole derivatives. The electron-withdrawing nature of bromine and fluorine groups may play a role in increasing the lipophilicity and reactivity of the compound.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Studies : In one study, the compound was tested against HEPG2 liver carcinoma cells, showing an IC₅₀ value significantly lower than standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy.

- Neuroprotection Research : Another study focused on the neuroprotective effects of thiazole derivatives in primary cortical neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that certain derivatives could significantly reduce cell death compared to controls, highlighting their potential in treating ischemic conditions.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other thiazole derivatives:

| Compound Name | Antitumor Activity (IC₅₀ µM) | Neuroprotective Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | < 10 (HEPG2) | Significant reduction in cell death under OGD conditions | Effective against Gram-positive bacteria |

| 4-Methylthiazole | > 50 (HEPG2) | Minimal effect | Moderate activity against Gram-negative bacteria |

| 2-Acetylthiazole | < 20 (MCF-7) | Not tested | High activity against both Gram-positive and Gram-negative bacteria |

Properties

Molecular Formula |

C11H8BrFN2OS |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H8BrFN2OS/c1-6-10(17-5-14-6)11(16)15-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16) |

InChI Key |

GYJOKMYRPKHLDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2=C(C=C(C=C2)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.